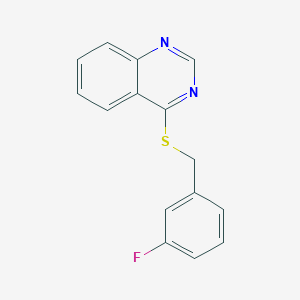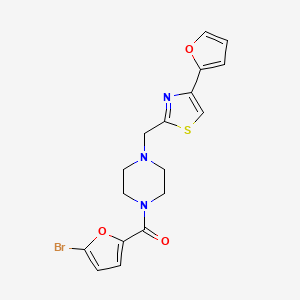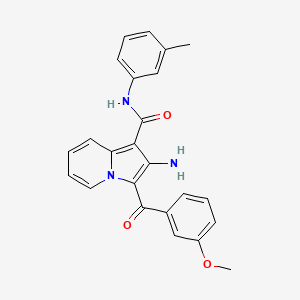
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as AIM-100, is a small molecule inhibitor that has been widely used in scientific research. AIM-100 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves the inhibition of various enzymes and signaling pathways. 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide inhibits CDK5 by binding to its ATP-binding site, which prevents the phosphorylation of its substrates. Inhibition of CDK5 activity has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide also inhibits GSK-3β, which is involved in the regulation of glycogen metabolism, cell cycle, and apoptosis. Inhibition of GSK-3β activity has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide inhibits PI3K, which is involved in the regulation of cell survival, proliferation, and metabolism.
Biochemical and Physiological Effects:
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide induces apoptosis and inhibits cell proliferation by inhibiting the activity of CDK5. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been shown to have neuroprotective effects by inhibiting the activity of CDK5, which is involved in the pathogenesis of neurodegenerative disorders.
实验室实验的优点和局限性
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule inhibitor, which makes it easy to use in various cellular and animal models. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have high selectivity for its target enzymes, which reduces off-target effects. However, one of the limitations of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide is that it has low solubility in water, which makes it difficult to use in some experimental settings. Furthermore, the synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves a multi-step process, which can be time-consuming and expensive.
未来方向
There are several future directions for the use of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide in scientific research. One of the future directions is to investigate the potential therapeutic applications of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. In addition, further studies are needed to elucidate the mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide and its effects on various cellular pathways. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide could increase its accessibility for scientific research.
合成方法
The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with m-toluidine to form 3-methoxy-N-(m-tolyl)benzamide. Then, the reaction of 3-methoxy-N-(m-tolyl)benzamide with 2-bromoacetyl bromide yields 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide. The purity of the final product is confirmed by Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis.
科学研究应用
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been widely used in scientific research as a small molecule inhibitor of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclin-dependent kinase 5 (CDK5), glycogen synthase kinase 3β (GSK-3β), and phosphoinositide 3-kinase (PI3K). These enzymes are involved in various cellular processes, including cell cycle regulation, neuronal function, and inflammation.
2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has also been found to have potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-amino-3-(3-methoxybenzoyl)-N-(m-tolyl)indolizine-1-carboxamide has been shown to have neuroprotective effects by inhibiting the activity of CDK5, which is involved in the pathogenesis of neurodegenerative disorders.
属性
IUPAC Name |
2-amino-3-(3-methoxybenzoyl)-N-(3-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15-7-5-9-17(13-15)26-24(29)20-19-11-3-4-12-27(19)22(21(20)25)23(28)16-8-6-10-18(14-16)30-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLRXYRSLOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

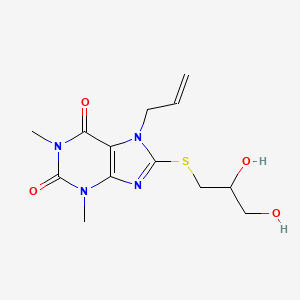
![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)
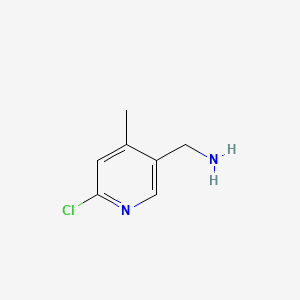
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B3000687.png)
![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)
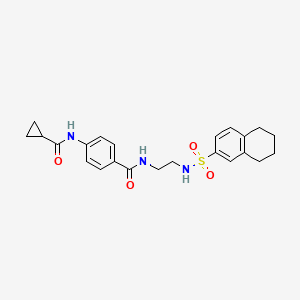
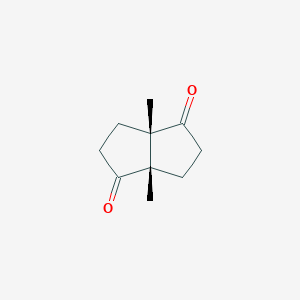
![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)
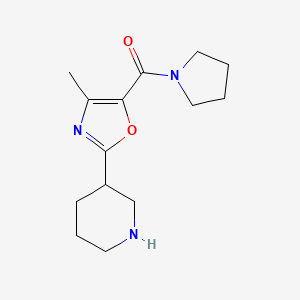
![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)
![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)
